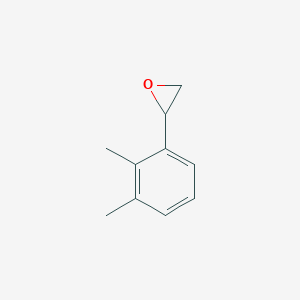
2-(2,3-Dimethylphenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dimethylphenyl)oxirane is an organic compound with the molecular formula C10H12O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a 2,3-dimethylphenyl group. Oxiranes are known for their high reactivity due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethylphenyl)oxirane typically involves the epoxidation of 2,3-dimethylstyrene. This can be achieved using various oxidizing agents such as peracids (e.g., m-chloroperbenzoic acid) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: On an industrial scale, the production of oxiranes, including this compound, often involves the catalytic oxidation of alkenes. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,3-Dimethylphenyl)oxirane undergoes various chemical reactions, including:
Ring-opening reactions: These reactions are facilitated by nucleophiles such as amines, alcohols, and carboxylic acids, leading to the formation of β-hydroxy compounds.
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Substitution: The oxirane ring can undergo substitution reactions with nucleophiles, resulting in the formation of substituted alcohols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, carboxylic acids.
Oxidizing Agents: Hydrogen peroxide, peracids.
Catalysts: Acid or base catalysts, metal catalysts.
Major Products:
β-Hydroxy compounds: Formed through ring-opening reactions.
Diols: Formed through oxidation reactions.
Substituted alcohols: Formed through substitution reactions
Aplicaciones Científicas De Investigación
2-(2,3-Dimethylphenyl)oxirane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dimethylphenyl)oxirane primarily involves the ring-opening reactions facilitated by nucleophiles. The strained oxirane ring is highly reactive and can be attacked by nucleophiles, leading to the formation of various products. The reaction mechanism often follows an S_N2 pathway, where the nucleophile attacks the less hindered carbon of the oxirane ring, resulting in the cleavage of the C-O bond and formation of a new C-N or C-O bond .
Comparación Con Compuestos Similares
2,3-Dimethyloxirane: Similar in structure but lacks the phenyl group, making it less sterically hindered and more reactive.
2-(3,5-Dimethylphenyl)oxirane: Similar structure with different methyl group positions, affecting its reactivity and steric properties.
cis-2,3-Dimethyloxirane: A stereoisomer with different spatial arrangement, leading to different reactivity and physical properties.
Uniqueness: 2-(2,3-Dimethylphenyl)oxirane is unique due to the presence of the 2,3-dimethylphenyl group, which provides steric hindrance and influences its reactivity. This makes it a valuable compound for specific synthetic applications where controlled reactivity is required .
Propiedades
Fórmula molecular |
C10H12O |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
2-(2,3-dimethylphenyl)oxirane |
InChI |
InChI=1S/C10H12O/c1-7-4-3-5-9(8(7)2)10-6-11-10/h3-5,10H,6H2,1-2H3 |
Clave InChI |
PSYNRRAPBNXIKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C2CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


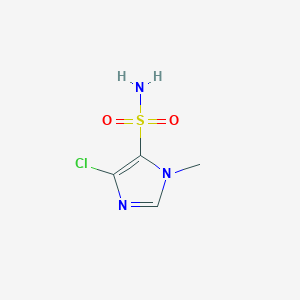
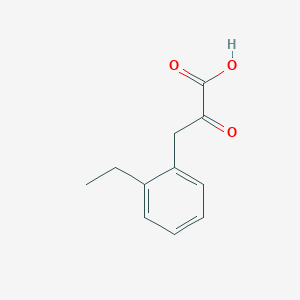
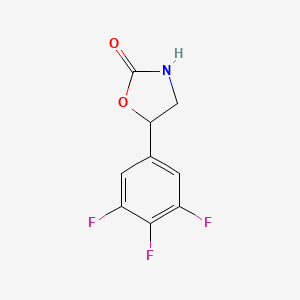
![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol](/img/structure/B13599458.png)
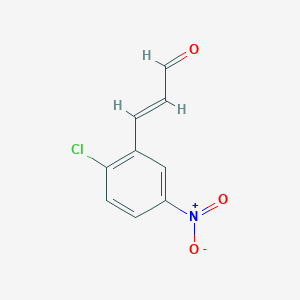
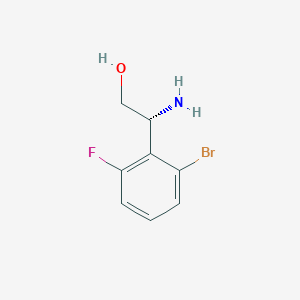
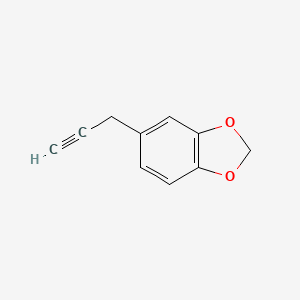
![2-(Benzo[b]thiophen-3-yl)acetaldehyde](/img/structure/B13599466.png)
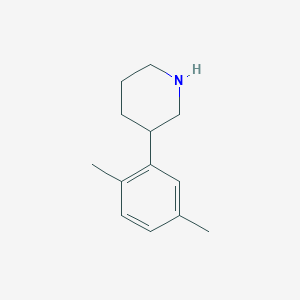
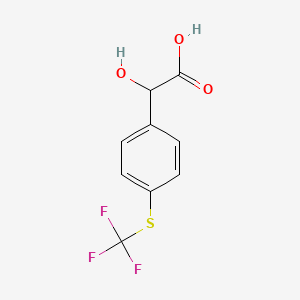
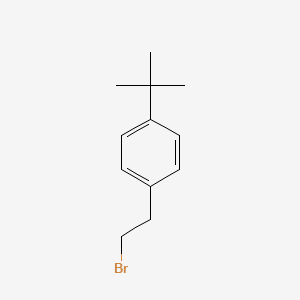
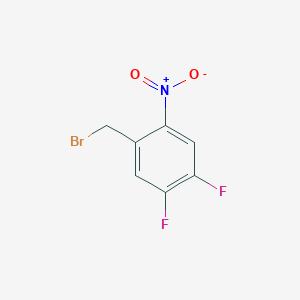
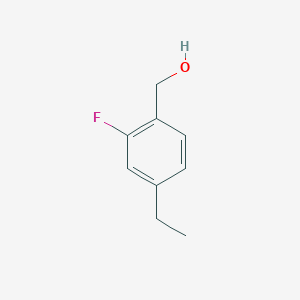
![5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13599513.png)
